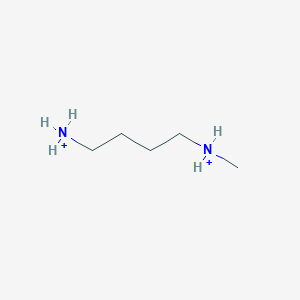
N-methylputrescinium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylputrescinium(2+) is dication of N-methylputrescine arising from protonation of both amino groups; major species at pH 7.3. It has a role as a human metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N-methylputrescine.
Applications De Recherche Scientifique
Alkaloid Production in Plant Cultures
Research indicates that the enzyme Putrescine:SAM N-methyltransferase (PMT) catalyzes the N-methylation of putrescine to form N-methylputrescine, which is a key precursor in the biosynthesis of both tropane and pyridine-type alkaloids in plants like Duboisia. Studies have shown that overexpression of the PMT gene in hairy root cultures of Duboisia hybrids resulted in increased levels of N-methylputrescine, but did not significantly affect the levels of tropane or pyridine-type alkaloids (Moyano et al., 2002).
Role in Cocaine Biosynthesis
A study involving Erythroxylum coca, the plant from which cocaine is derived, investigated the oxidation of N-methylputrescine to pyrrolinium ion during cocaine biosynthesis. This study employed a remote isotope method to explore the stereoselectivity of this oxidation process, finding that the oxidation of N-methylputrescine is stereoselective (Hoye et al., 2000).
Advancements in RNA Methylation Studies
Nm-seq, a sensitive method for transcriptome-wide mapping of Nm (2'-O-methylation) with base precision, leverages the differential reactivity of 2'-O-methylated and 2'-hydroxylated nucleosides. This method revealed thousands of Nm sites in human mRNA, suggesting potential functional roles (Dai et al., 2017).
Insights into Alkaloid Biosynthesis
Cloning and characterization of a Nicotiana tabacum methylputrescine oxidase transcript highlighted the importance of the oxidative deamination of N-methylputrescine in pyridine and tropane alkaloid biosynthesis. This study revealed how the kinetic properties of the enzyme could influence alkaloid profiles observed in tobacco roots (Heim et al., 2007).
Propriétés
Formule moléculaire |
C5H16N2+2 |
|---|---|
Poids moléculaire |
104.19 g/mol |
Nom IUPAC |
4-azaniumylbutyl(methyl)azanium |
InChI |
InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3/p+2 |
Clé InChI |
RMIVMBYMDISYFZ-UHFFFAOYSA-P |
SMILES canonique |
C[NH2+]CCCC[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



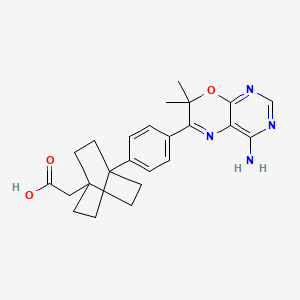

![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)
![Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury](/img/structure/B1258900.png)

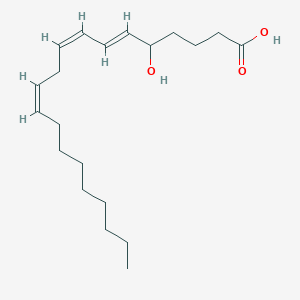
![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)
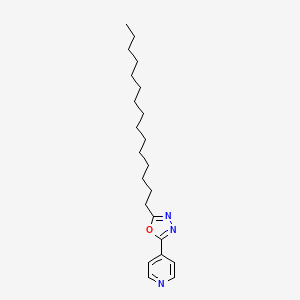
![[(1S,2R,3S,4S,6R,7R,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1258913.png)
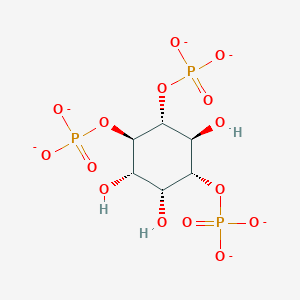
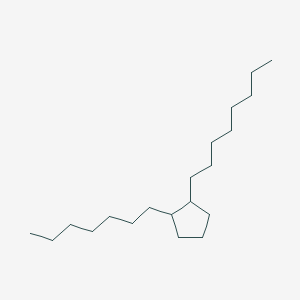
![1-S-[(1Z)-N-(sulfonatooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1258916.png)

![7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1258920.png)